2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile
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Overview
Description
5-Bromo-2-benzothiazoleacetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-benzothiazoleacetonitrile typically involves the bromination of 2-benzothiazoleacetonitrile. One common method is the reaction of 2-benzothiazoleacetonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2-benzothiazoleacetonitrile may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-benzothiazoleacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or alkoxides in polar solvents
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-2-benzothiazoleacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-benzothiazoleacetonitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazoleacetonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-benzothiazoleacetonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-Benzimidazoleacetonitrile: Contains an imidazole ring instead of a thiazole ring, resulting in different chemical behavior.
Uniqueness
5-Bromo-2-benzothiazoleacetonitrile is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H5BrN2S |
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Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-(5-bromo-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 |
InChI Key |
MPRQWZAHHWQOPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)CC#N |
Origin of Product |
United States |
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